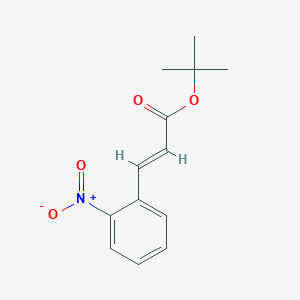

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

Description

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a nitro group at the ortho position of the phenyl ring and a bulky tert-butyl ester group. This compound is synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction, a common method for forming conjugated enoates . Its tert-butyl ester group enhances steric hindrance and hydrolytic stability compared to smaller alkyl esters .

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-9H,1-3H3/b9-8+ |

InChI Key |

MYRISIZVHWDISO-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-nitrophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Carboxylic acids.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reduction of the nitro group to an amino group | Hydrogen gas, palladium catalyst |

| Hydrolysis | Conversion of ester to carboxylic acid | Hydrochloric acid, sodium hydroxide |

| Electrophilic Substitution | Nitration or halogenation of the nitrophenyl group | Nitric acid, sulfuric acid |

Biological Applications

Pharmacological Potential

Research has indicated that this compound exhibits potential biological activity. Its interactions with biomolecules are being explored for drug development.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it may inhibit cell proliferation through specific biochemical pathways. The mechanism involves its nitro group participating in redox reactions, which can influence cellular signaling processes.

Medicinal Chemistry

Drug Development

The compound is being evaluated as a pharmacophore in medicinal chemistry due to its structural features that may enhance biological activity. Its derivatives are being synthesized to explore their therapeutic potential against various diseases.

Table 2: Potential Derivatives and Their Applications

| Compound Derivative | Potential Application |

|---|---|

| Amino derivatives | Anticancer agents |

| Carboxylic acids | Anti-inflammatory drugs |

| Halogenated derivatives | Antimicrobial agents |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other chemical formulations.

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the α,β-unsaturated system, making the compound more reactive toward nucleophiles .

- Electron-donating groups (e.g., methoxy) improve UV absorption, as seen in UV filters like IMC .

- Halogenated substituents (e.g., fluoro) can enhance metabolic stability and alter solubility .

Ester Group Variations

The choice of ester group impacts steric effects, hydrolysis rates, and applications:

Key Observations :

- tert-Butyl esters are resistant to hydrolysis due to steric hindrance, making them suitable for prolonged storage or harsh reaction conditions .

- Branched alkyl chains (e.g., 2-ethylhexyl) improve lipid solubility, critical for topical applications like UV filters .

- Methyl esters are more labile but offer better solubility in polar solvents .

Comparison :

- Similar methods apply to derivatives with varying aryl groups, but nitro-substituted substrates may require optimized conditions to prevent side reactions (e.g., nitro reduction) .

Biological Activity

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a prop-2-enoate moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 249.27 g/mol. The structure features an unsaturated ester, which contributes to its reactivity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 249.27 g/mol |

| Functional Groups | Ester, Nitro |

Synthesis

The synthesis of this compound typically involves nitration reactions. A common method includes the use of Morita-Baylis-Hillman adducts as substrates, allowing for the selective introduction of functional groups while maintaining structural integrity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess significant antioxidant properties. For instance, extracts containing similar nitro-substituted phenyl groups demonstrated high radical scavenging activity in assays such as DPPH and ABTS .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various nitro-substituted compounds, including those structurally related to this compound. The results indicated an IC value of approximately 165 µg/mL in DPPH assays, highlighting significant antioxidant activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Antioxidant Activity (IC) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 165 µg/mL | 64 µg/mL |

| (E)-Methyl 3-(2-nitrophenyl)acrylate | 150 µg/mL | 32 µg/mL |

| tert-butyl 3-(4-nitrophenyl)acrylate | 180 µg/mL | 128 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.